molecular formula C9H8O4 B3118546 4-Hydroxy-6-methoxybenzofuran-3(2H)-one CAS No. 24009-55-0

4-Hydroxy-6-methoxybenzofuran-3(2H)-one

Cat. No. B3118546
CAS RN: 24009-55-0
M. Wt: 180.16 g/mol
InChI Key: GJWUTAJGAYLDEA-UHFFFAOYSA-N
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Description

“4-Hydroxy-6-methoxybenzofuran-3(2H)-one” is a chemical compound . It has been isolated from seeds of Syzygium nervosum A.Cunn. ex DC . It exhibits intriguing biological activities .


Synthesis Analysis

The synthesis of “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” and its derivatives has been achieved through acylation, alkylations, and sulfonylation . These semi-synthetic derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” is complex, and its analysis requires advanced techniques .


Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” are intricate and involve multiple steps . The structure–activity relationship (SAR) highlights the importance of 2′-OH and the derivatisation pattern of 4′-OH .

Scientific Research Applications

Synthesis and Scale-Up

An optimized process for the preparation of 6-hydroxybenzofuran, a related compound to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, is described by Song et al. (2016). This process involves safe, cost-effective, and environmentally benign steps, scalable to over 2.6 kg of product with good overall yield (Song et al., 2016).

Encapsulation for Controlled Flavor Release

Hong et al. (2008) investigated the encapsulation of vanillic acid, a flavoring agent structurally similar to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, into layered double hydroxide (LDH) for controlled flavor release in foods (Hong et al., 2008).

Antitumor and Antimicrobial Activity

Xia et al. (2011) identified compounds from a marine endophytic fungus, including a derivative of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, which showed moderate antitumor and antimicrobial activity (Xia et al., 2011).

Synthesis of Natural Products

The efficient synthesis of natural products such as vignafuran, using intermediates related to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, has been reported by Hiroya et al. (2000). This synthesis involved key steps like tetrabutylammonium fluoride-catalyzed ring formation (Hiroya et al., 2000).

Insect Feeding Deterrents

Russell et al. (1984) isolated two 2-arylbenzofurans as insect feeding deterrents from sainfoin, one of which was structurally similar to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (Russell et al., 1984).

Novel Anticholinesterases

Luo et al. (2005) studied novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, demonstrating the potential pharmacological applications of compounds similar to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (Luo et al., 2005).

Future Directions

The future directions for research on “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” include further exploration of its biological activities, synthesis of more derivatives, and in-depth study of its mechanism of action .

properties

IUPAC Name

4-hydroxy-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-12-5-2-6(10)9-7(11)4-13-8(9)3-5/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWUTAJGAYLDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)COC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methoxybenzofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Boumendjel, C Beney, N Deka… - Chemical and …, 2002 - jstage.jst.go.jp
A series of 4-hydroxy-6-methoxyaurones and 4, 6-dimethoxyaurones has been synthesised and tested for their binding affinity toward the nucleotide-binding domain of P-glycoprotein, …
Number of citations: 74 www.jstage.jst.go.jp
Y Li, X Qiang, L Luo, Y Li, G Xiao, Z Tan… - Bioorganic & medicinal …, 2016 - Elsevier
A series of 4-hydroxyl aurone derivatives were designed synthesized and evaluated as potential multifunctional agents for the treatment of Alzheimer’s disease. The results …
Number of citations: 66 www.sciencedirect.com

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